Desacylsenegasaponin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of desacylsenegasaponin B typically involves extraction from natural sources rather than synthetic routes. The roots of Polygala tenuifolia are extracted using methanol, followed by chromatographic separation to isolate the compound . The process includes passing the methanol extract through a porous-polystyrene resin column and eluting with different solvents such as methanol and ethyl acetate .
Industrial Production Methods
The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
Desacylsenegasaponin B undergoes various chemical reactions, including hydrolysis and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, ethyl acetate, and various chromatographic solvents . The conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones, which are studied for their potential therapeutic effects .
Scientific Research Applications
Desacylsenegasaponin B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of desacylsenegasaponin B involves its interaction with various molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . The compound also modulates the activity of enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Desacylsenegasaponin B is compared with other triterpene glycosides such as senegasaponins and camelliasaponins . While these compounds share similar structural features, this compound is unique in its specific bioactive effects and its source from Polygala tenuifolia . Other similar compounds include elatosides and momordins, which also exhibit biofunctional activities but differ in their specific applications and effects .
Properties
Molecular Formula |
C59H94O29 |
---|---|
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1 |
InChI Key |
YIFBBIYAJJCXDP-SGORRMAISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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